molecular formula C14H8N2O8Se2 B1195616 6,6'-Diselenobis-(3-nitrobenzoic acid) CAS No. 80180-68-3

6,6'-Diselenobis-(3-nitrobenzoic acid)

Cat. No.: B1195616
CAS No.: 80180-68-3
M. Wt: 490.2 g/mol
InChI Key: DSWCVZVEOQOMDP-UHFFFAOYSA-N
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Description

6,6'-Diselenobis-(3-nitrobenzoic acid) is a specialized organic selenium compound that features two 3-nitrobenzoic acid groups linked by a diselenide bridge. This unique structure makes it a compound of significant interest in various research fields. It is primarily investigated as a novel precursor or intermediate in the synthesis of more complex selenium-containing molecules. The diselenide bond is a redox-active center, suggesting potential applications in studies related to antioxidant mechanisms, enzyme mimicry, and redox biology. The meta-substituted nitro groups on the benzoic acid rings are strong electron-withdrawing functionalities that enhance the acidity of the carboxylic acid groups compared to unsubstituted benzoic acid, and can be further reduced to amines for the creation of diverse chemical derivatives. Researchers value this reagent for developing new catalysts, studying selenium's role in biological systems, and creating functional materials. This product is labeled with the warning "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment, including gloves and eyeshields, should be worn when handling this material.

Properties

CAS No.

80180-68-3

Molecular Formula

C14H8N2O8Se2

Molecular Weight

490.2 g/mol

IUPAC Name

2-[(2-carboxy-4-nitrophenyl)diselanyl]-5-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8Se2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

DSWCVZVEOQOMDP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Other CAS No.

80180-68-3

Synonyms

6,6'-diselenobis-(3-nitrobenzoic acid)
DSENB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with DTNB

The most direct analog of 6,6'-Diselenobis-(3-nitrobenzoic acid) is DTNB. Below is a detailed comparison:

Property 6,6'-Diselenobis-(3-nitrobenzoic acid) 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Molecular Formula C₁₄H₈N₂O₈Se₂ C₁₄H₈N₂O₈S₂
Molecular Weight ~490.35 g/mol (calculated) 396.35 g/mol
CAS Number Not explicitly listed in evidence 69-78-3
Functional Groups Diselenide (-Se-Se-), 3-nitrobenzoic acid Disulfide (-S-S-), 2-nitrobenzoic acid
Reactivity Higher reactivity due to weaker Se-Se bond (bond dissociation energy ~172 kJ/mol vs. S-S ~240 kJ/mol) Moderate reactivity; stable under standard conditions
Applications - Protein selenocysteine labeling
- Redox studies
- Thiol quantification in low-pH environments
- Thiol quantification in biological samples
- Enzyme activity assays (e.g., acetylcholinesterase)
Solubility Limited solubility in aqueous buffers; requires denaturants (e.g., urea) for protein studies Highly soluble in water and polar solvents
Safety Considerations Potential selenium toxicity; requires specialized handling Low acute toxicity; irritant upon exposure

Comparison with Other Nitroaromatic Thiol Reagents

  • 4,4'-Dithiodipyridine : Lacks nitro groups but shares disulfide functionality. Less sensitive than DTNB in thiol assays due to lower extinction coefficients.
  • The nitro group’s position affects steric and electronic interactions, as seen in iridium-catalyzed reactions .

Preparation Methods

Nucleophilic Substitution Followed by Oxidative Coupling

A plausible route involves introducing selenium atoms via nucleophilic substitution on a halogenated precursor, followed by oxidative dimerization:

  • Synthesis of 6-Bromo-3-nitrobenzoic Acid :
    Bromination of 3-nitrobenzoic acid using bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) could yield 6-bromo-3-nitrobenzoic acid. Regioselectivity is ensured by the directing effects of the nitro and carboxylic acid groups.

  • Selenide Formation :
    Treatment of 6-bromo-3-nitrobenzoic acid with sodium hydrogen selenide (NaHSe\text{NaHSe}) in anhydrous dimethylformamide (DMF) at elevated temperatures (80–100°C) replaces the bromine atom with a selenol (-SeH) group, yielding 6-selenol-3-nitrobenzoic acid.

  • Oxidative Dimerization :
    Exposure of the selenol intermediate to mild oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2 or atmospheric oxygen) facilitates diselenide bond formation:

    26-SeH-3-nitrobenzoic acidO2DSENB+H2O2 \, \text{6-SeH-3-nitrobenzoic acid} \xrightarrow{\text{O}_2} \text{DSENB} + \text{H}_2\text{O}

    The reaction is typically conducted in aqueous or alcoholic media at room temperature.

Key Considerations :

  • The selenol intermediate is sensitive to overoxidation, necessitating controlled reaction conditions.

  • Purification via recrystallization from ethanol/water mixtures enhances yield and purity.

Coupling via Diselenium Dichloride

An alternative method employs diselenium dichloride (Se2Cl2\text{Se}_2\text{Cl}_2) as a coupling agent:

  • Preparation of 6-Chloro-3-nitrobenzoic Acid :
    Chlorination of 3-nitrobenzoic acid using thionyl chloride (SOCl2\text{SOCl}_2) yields the acyl chloride, which is subsequently treated with PCl5\text{PCl}_5 to introduce a chlorine substituent at the 6-position.

  • Reaction with Se2Cl2\text{Se}_2\text{Cl}_2 :
    Reacting two equivalents of 6-chloro-3-nitrobenzoic acid with Se2Cl2\text{Se}_2\text{Cl}_2 in the presence of a base (e.g., triethylamine) facilitates displacement of chloride and formation of the diselenide bridge:

    26-Cl-3-nitrobenzoic acid+Se2Cl2BaseDSENB+4HCl2 \, \text{6-Cl-3-nitrobenzoic acid} + \text{Se}_2\text{Cl}_2 \xrightarrow{\text{Base}} \text{DSENB} + 4 \, \text{HCl}

    The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Advantages :

  • High atom economy and regioselectivity.

  • Se2Cl2\text{Se}_2\text{Cl}_2 is a stable reagent, simplifying handling compared to selenol intermediates.

Purification and Isolation

Acid-Base Recrystallization

DSENB’s carboxylic acid groups enable pH-dependent solubility, a property leveraged in purification:

  • Dissolution in Basic Media :
    Crude DSENB is dissolved in aqueous ammonium hydroxide (pH8.5\text{pH} \geq 8.5), forming a soluble ammonium salt.

  • Filtration and Acidification :
    The solution is filtered to remove insoluble impurities, and nitric acid is added to lower the pH to 2.0–3.0, precipitating DSENB. Heating the slurry to 60–65°C dissolves inorganic salts, followed by cooling to 20–25°C to yield high-purity crystals.

Yield and Purity :

  • Typical yields range from 85–95% with purity exceeding 97%.

  • Contaminants such as 2- and 4-nitrobenzoic acid isomers are minimized to <0.1%.

Analytical Characterization

Spectroscopic Methods

  • Infrared (IR) Spectroscopy :
    Strong absorptions at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch), 1530cm11530 \, \text{cm}^{-1} (asymmetric NO2_2 stretch), and 500cm1500 \, \text{cm}^{-1} (Se-Se stretch).

  • Nuclear Magnetic Resonance (NMR) :
    1H^1\text{H} NMR (DMSO-d6d_6): δ 8.76 (t, J = 5.4 Hz, 1H, aromatic), 4.87 (d, J = 5.5 Hz, 2H, -COOH).
    77Se^{77}\text{Se} NMR: A singlet at δ 250–300 ppm confirms the diselenide bond.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar aromatic system with a Se-Se bond length of 2.32A˚2.32 \, \text{Å}, consistent with diselenide bonds in analogous compounds.

Challenges and Limitations

  • Selenium Toxicity :
    Handling selenol intermediates and Se2Cl2\text{Se}_2\text{Cl}_2 requires stringent safety protocols due to their toxicity and volatility.

  • Regioselectivity in Electrophilic Substitution :
    Competing substitution at the 4- or 5-positions of 3-nitrobenzoic acid necessitates precise reaction control to favor 6-substitution.

  • Oxidative Stability : DSENB may undergo gradual oxidation in ambient conditions, requiring storage under inert atmospheres.

Q & A

Q. What are the recommended methods for synthesizing 6,6'-Diselenobis-(3-nitrobenzoic acid), and how can reaction conditions be optimized?

Synthesis typically involves selenation of 3-nitrobenzoic acid derivatives. A two-step approach is common:

Selenide precursor preparation : React 3-nitrobenzoic acid with selenium dioxide (SeO₂) under acidic conditions (e.g., HCl) to form seleninic acid intermediates.

Oxidative coupling : Use oxidizing agents like hydrogen peroxide (H₂O₂) to dimerize seleninic acid into the diselenide bond.

Q. Optimization factors :

  • Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade nitro groups.
  • pH : Maintain acidic conditions (pH 3–5) to stabilize intermediates .
  • Catalysts : Transition metals (e.g., Cu²⁺) can accelerate selenation but require rigorous post-synthesis purification .

Validation : Monitor reaction progress via TLC or HPLC, comparing retention times to known diselenide standards .

Q. Which analytical techniques are most effective for characterizing 6,6'-Diselenobis-(3-nitrobenzoic acid)?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The nitro group’s electron-withdrawing effect deshields aromatic protons (δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 487.92 for C₁₄H₈N₂O₈Se₂) .
  • Elemental Analysis : Verify selenium content (theoretical ~32.5%) to confirm purity .
  • FT-IR : Nitro group stretching vibrations (1520–1350 cm⁻¹) and diselenide bonds (Se-Se, ~330 cm⁻¹) .

Q. What safety protocols are critical when handling 6,6'-Diselenobis-(3-nitrobenzoic acid)?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particulates .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to selenium vapors and nitro group degradation products (e.g., NOx) .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed as hazardous chemical waste .

Advanced Research Questions

Q. How can researchers address discrepancies in redox activity data for 6,6'-Diselenobis-(3-nitrobenzoic acid) across studies?

Data contradictions often arise from variations in:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize selenolate intermediates, enhancing redox activity compared to non-polar media .
  • pH-dependent speciation : The diselenide bond’s redox potential shifts under acidic (protonated) vs. alkaline (deprotonated) conditions. Use cyclic voltammetry (CV) to map pH-dependent redox profiles .
  • Impurity interference : Trace metals (e.g., Fe³⁺) catalyze unintended side reactions. Purify via recrystallization (ethanol/water) or column chromatography .

Methodological recommendation : Standardize buffers and solvents across experiments and validate purity via ICP-MS for metal contaminants .

Q. What factorial design approaches are suitable for optimizing the compound’s antioxidant or catalytic properties?

A 2³ full factorial design can systematically evaluate variables:

FactorLevels
Temperature25°C, 60°C
pH4.0, 7.4
Catalyst (Cu²⁺)0 mM, 1 mM

Q. Response variables :

  • % Radical scavenging (DPPH assay)
  • Catalytic turnover number (TON) in thiol-disulfide exchange reactions.

Analysis : Use ANOVA to identify significant interactions (e.g., pH × temperature) and derive predictive models for activity optimization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to thioredoxin reductase (TrxR), a selenium-sensitive enzyme. Focus on the diselenide bond’s affinity for the enzyme’s selenocysteine active site .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The nitro group’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .
  • MD simulations : Simulate solvation dynamics in physiological buffers (e.g., PBS) to assess stability under biomimetic conditions .

Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What strategies resolve spectral interference from nitro groups during UV-Vis analysis?

  • Derivatization : Reduce nitro groups to amines (e.g., using SnCl₂/HCl) to eliminate their strong absorbance at 270–320 nm .
  • Dual-wavelength correction : Measure absorbance at λ₁ (nitro peak) and λ₂ (diselenide peak) and apply background subtraction .
  • Chromatographic separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the compound from nitro-containing byproducts .

Q. How should researchers design studies to investigate the compound’s role in selenoprotein mimicry?

Theoretical framework : Link to the Hard-Soft Acid-Base (HSAB) theory, where selenium’s “soft” nucleophilicity favors interactions with thiols in proteins .

Experimental design :

  • In vitro : Measure TrxR inhibition kinetics (IC₅₀) using DTNB (Ellman’s reagent) to quantify free thiols .
  • In cellulo : Use fluorescence probes (e.g., DCFH-DA) to track ROS modulation in selenium-deficient cell lines .

Controls : Include selenomethionine and ebselen as positive/negative controls for specificity .

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